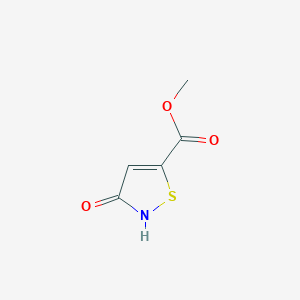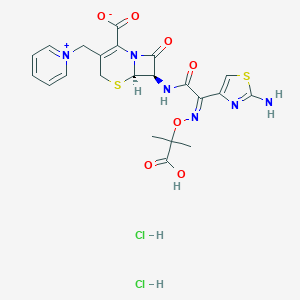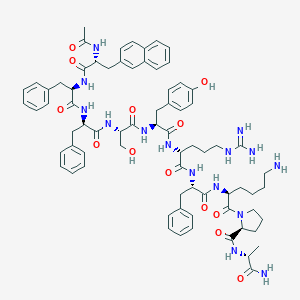
(2S,6R)-1-aminopiperidine-2,6-dicarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,6R)-1-aminopiperidine-2,6-dicarbonitrile is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as DAPDC and has a molecular formula of C8H12N4. DAPDC is a piperidine derivative that has been synthesized and studied extensively for its biological and pharmacological properties.
Mecanismo De Acción
The exact mechanism of action of DAPDC is not fully understood. However, it is believed to act as a GABA-A receptor agonist, which leads to an increase in inhibitory neurotransmission. DAPDC may also modulate the activity of other neurotransmitter systems, such as dopamine and serotonin.
Efectos Bioquímicos Y Fisiológicos
DAPDC has been shown to have a range of biochemical and physiological effects. It has been shown to increase the activity of GABA-A receptors, which leads to an increase in inhibitory neurotransmission. DAPDC has also been shown to increase the activity of dopamine and serotonin systems, which may contribute to its antidepressant and anxiolytic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using DAPDC in lab experiments is its high purity and stability. It is also relatively easy to synthesize, which makes it readily available for research purposes. One limitation of using DAPDC is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.
Direcciones Futuras
There are several future directions for research on DAPDC. One area of interest is its potential use in the treatment of Parkinson's disease. DAPDC has been shown to have neuroprotective effects in animal models, which may make it a promising candidate for the treatment of neurodegenerative diseases. Another area of interest is its potential as an anticonvulsant. DAPDC has been shown to have potent anticonvulsant effects in animal models, which may make it a promising candidate for the treatment of epilepsy. Finally, further research is needed to fully understand the mechanism of action of DAPDC, which may lead to the development of new drugs with similar pharmacological properties.
Métodos De Síntesis
The synthesis of DAPDC involves the reaction of piperidine with malononitrile in the presence of a base catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of DAPDC. This synthesis method has been optimized to produce high yields of pure DAPDC.
Aplicaciones Científicas De Investigación
DAPDC has been studied extensively for its potential therapeutic applications. It has been shown to have anticonvulsant, anxiolytic, and antidepressant effects in animal models. DAPDC has also been studied for its potential use in the treatment of Parkinson's disease.
Propiedades
Número CAS |
110814-87-4 |
|---|---|
Nombre del producto |
(2S,6R)-1-aminopiperidine-2,6-dicarbonitrile |
Fórmula molecular |
C7H10N4 |
Peso molecular |
150.18 g/mol |
Nombre IUPAC |
(2S,6R)-1-aminopiperidine-2,6-dicarbonitrile |
InChI |
InChI=1S/C7H10N4/c8-4-6-2-1-3-7(5-9)11(6)10/h6-7H,1-3,10H2/t6-,7+ |
Clave InChI |
OYECZSBABBKRBR-KNVOCYPGSA-N |
SMILES isomérico |
C1C[C@@H](N([C@@H](C1)C#N)N)C#N |
SMILES |
C1CC(N(C(C1)C#N)N)C#N |
SMILES canónico |
C1CC(N(C(C1)C#N)N)C#N |
Sinónimos |
2,6-Piperidinedicarbonitrile,1-amino-,cis-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















